![molecular formula C20H23ClN4O B2533796 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride CAS No. 2418597-03-0](/img/structure/B2533796.png)
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride is a synthetic organic compound that stands out for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyrazole ring, and a naphthalene backbone, making it a subject of interest for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride typically involves a multi-step process:
Formation of the pyrrolidine ring: This step usually involves the reaction of appropriate starting materials under conditions that favor the formation of a pyrrolidine ring.
Introduction of the pyrazole group: The pyrazole ring is then introduced through a reaction involving a suitable precursor and a set of specific reaction conditions.
Attachment to the naphthalene backbone: This final step involves coupling the previously formed intermediates to the naphthalene backbone, often using catalytic reactions to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions is crucial to maximize yield and minimize costs. This often involves using high-efficiency catalysts, precise temperature control, and continuous monitoring of reaction progress.
化学反応の分析
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride can undergo various types of chemical reactions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize certain functional groups within the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used to reduce specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides under controlled conditions.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include acids, bases, oxidizing agents, and reducing agents. Conditions may vary widely, encompassing a range of temperatures, pressures, and solvent environments.
Major Products Formed: The products formed depend heavily on the reaction conditions and the reagents used. For instance, oxidation might yield various oxygenated derivatives, while reduction could produce multiple hydrogenated compounds.
科学的研究の応用
Chemistry: This compound is often studied for its reactivity and the various types of chemical reactions it can undergo.
Biology: Research includes its interactions with biological molecules, potential as a biochemical probe, and effects on cellular functions.
Medicine: Potential applications in drug development due to its unique structural features and possible bioactivity. Studies might explore its use in designing new therapeutic agents.
Industry: Used in the synthesis of other complex organic molecules and materials science, where its unique properties can be leveraged.
作用機序
The mechanism by which 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride exerts its effects depends largely on its interaction with molecular targets. It typically involves binding to specific proteins or nucleic acids, altering their structure and function. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and interactions with cellular membranes.
類似化合物との比較
Other amino-pyrrolidine derivatives
Naphthalene-based compounds
Pyrazole-containing molecules
This is a pretty in-depth article about this compound. Any specific detail you’d like to dive deeper into?
特性
IUPAC Name |
1-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-23-11-16(10-22-23)18-12-24(13-19(18)21)20(25)9-15-7-4-6-14-5-2-3-8-17(14)15;/h2-8,10-11,18-19H,9,12-13,21H2,1H3;1H/t18-,19+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIYSCGZBOGUQM-GRTNUQQKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
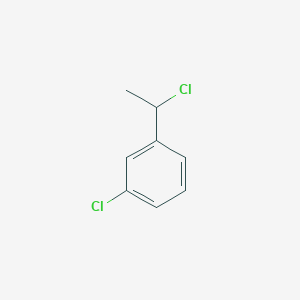
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2533718.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)
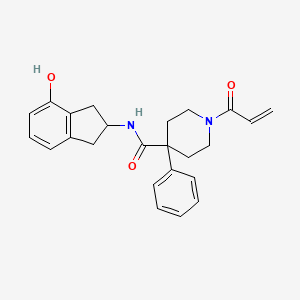
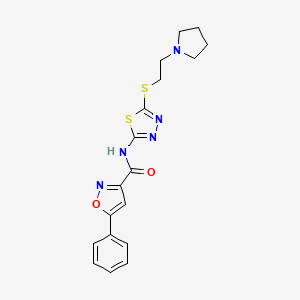
![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)
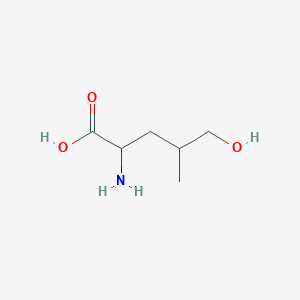
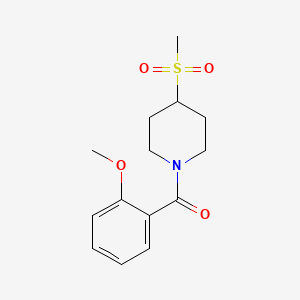
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
